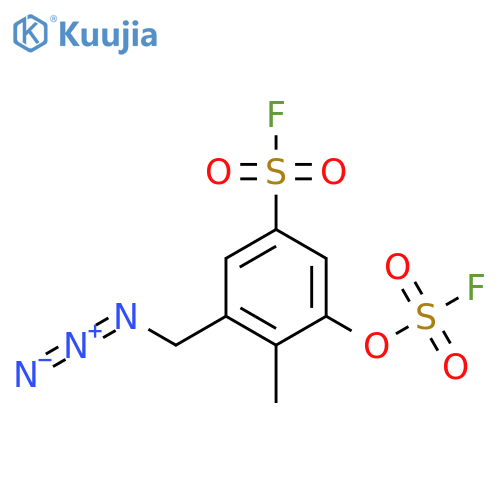

Cas no 2418678-20-1 (3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride)

2418678-20-1 structure

商品名:3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride

3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 3-(azidomethyl)-5-[(fluorosulfonyl)oxy]-4-methylbenzene-1-sulfonyl fluoride

- EN300-26627792

- 2418678-20-1

- 3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride

-

- インチ: 1S/C8H7F2N3O5S2/c1-5-6(4-12-13-11)2-7(19(9,14)15)3-8(5)18-20(10,16)17/h2-3H,4H2,1H3

- InChIKey: ORAJUSORACKQPE-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(C(C)=C(CN=[N+]=[N-])C=1)OS(=O)(=O)F)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 326.97951900g/mol

- どういたいしつりょう: 326.97951900g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 591

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 3

3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26627792-1g |

3-(azidomethyl)-5-[(fluorosulfonyl)oxy]-4-methylbenzene-1-sulfonyl fluoride |

2418678-20-1 | 1g |

$0.0 | 2023-09-12 | ||

| Enamine | EN300-26627792-1.0g |

3-(azidomethyl)-5-[(fluorosulfonyl)oxy]-4-methylbenzene-1-sulfonyl fluoride |

2418678-20-1 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Louis Porte RSC Adv., 2014,4, 64506-64513

2418678-20-1 (3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量